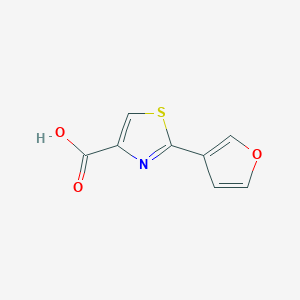

2-(Furan-3-yl)-1,3-thiazole-4-carboxylic acid

Übersicht

Beschreibung

Furans are five-membered aromatic heterocycles containing one oxygen atom that are important building blocks in organic chemistry . They are also found in various natural sources, mostly in plants, algae, and microorganisms .

Synthesis Analysis

The synthesis of furan compounds has seen recent advances. Some classical methods have been modified and improved, while other new methods have been developed . A variety of catalysts have been used for these transformations .Molecular Structure Analysis

Furans are five-membered aromatic heterocycles containing one oxygen atom . The structure of the specific compound “2-(Furan-3-yl)-1,3-thiazole-4-carboxylic acid” would likely include a furan ring attached to a thiazole ring via a two-carbon chain, with a carboxylic acid group on the end of the chain.Chemical Reactions Analysis

In many studies, furan synthesis reaction mechanisms have been investigated and proposed . For example, the hydration of carbon–carbon double bonds in the side chain and furane ring occurs in addition to the hydrophenylation .Wissenschaftliche Forschungsanwendungen

-

Furan Platform Chemicals Beyond Fuels and Plastics

- Application : Furan platform chemicals (FPCs) are directly available from biomass (furfural and 5-hydroxy-methylfurfural). The main purpose of the present article is to show the spectacular range of compounds that can be economically synthesized from biomass via FPCs .

- Methods : The manufacture and uses of FPCs involve a switch from traditional resources such as crude oil to biomass. This change requires the workhorse of chemical reactants and petroleum refineries to be replaced with biorefineries .

- Results : The yields achievable in industry are around 50% based on the monomeric pentose content in the hemicellulose raw material .

-

Synthesis and Anticancer Activity of New ((Furan-2-yl)-1,3,4-thiadiazolyl)-1,3,4-oxadiazole Acyclic Sugar Derivatives

- Application : New sugar hydrazones incorporating furan and/or 1,3,4-thiadiazole ring systems were synthesized for potential anticancer activity .

- Methods : The hydrazones were synthesized by reaction of the corresponding hydrazide with different aldose sugars. Heterocyclization of the formed hydrazones afforded the derived acyclic nucleoside analogues possessing the 1,3,4-oxadiazoline as modified nucleobase via acetylation followed by the heterocyclization process .

- Results : The anticancer activity of the synthesized compounds was studied against human liver carcinoma cell (HepG-2) and at human normal retina pigmented epithelium cells (RPE-1). High activities were revealed by compounds 3, 12 and 14 with IC 50 values near to that of the reference drug doxorubicin .

-

Synthesis of 3-Aryl-3-(Furan-2-yl)Propanoic Acid Derivatives

- Application : The study involves the synthesis of 3-Aryl-3-(Furan-2-yl)Propanoic Acid derivatives .

- Methods : The specific methods and experimental procedures are not detailed in the available information .

- Results : The results or outcomes obtained are not explicitly mentioned in the available information .

-

Furan Ring-Containing Synthetic Medicines

- Application : Furan ring-containing compounds have been used in the synthesis of various pharmaceutical agents . Examples include antibiotics such as cefuroxime; antihypertensive such as prazosin, corticosteroid such as fluticasone furoate, and chemo-therapeutic such as lapatinib .

- Methods : The methods involve the synthesis of these medicines using furan ring-containing compounds .

- Results : These medicines have shown effective results in their respective therapeutic areas .

-

Furan Ring-Containing Synthetic Medicines

- Application : Furan ring-containing compounds have been used in the synthesis of various pharmaceutical agents . Examples include antibiotics such as cefuroxime; antihypertensive such as prazosin, corticosteroid such as fluticasone furoate, and chemo-therapeutic such as lapatinib .

- Methods : The methods involve the synthesis of these medicines using furan ring-containing compounds .

- Results : These medicines have shown effective results in their respective therapeutic areas .

-

Synthesis of 3-Aryl-3-(Furan-2-yl)Propanoic Acid Derivatives

- Application : The study involves the synthesis of 3-Aryl-3-(Furan-2-yl)Propanoic Acid derivatives .

- Methods : The specific methods and experimental procedures are not detailed in the available information .

- Results : The results or outcomes obtained are not explicitly mentioned in the available information .

Safety And Hazards

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

2-(furan-3-yl)-1,3-thiazole-4-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5NO3S/c10-8(11)6-4-13-7(9-6)5-1-2-12-3-5/h1-4H,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RJBIGXLKMIWZOW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=COC=C1C2=NC(=CS2)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5NO3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

195.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(Furan-3-yl)-1,3-thiazole-4-carboxylic acid | |

CAS RN |

955400-59-6 | |

| Record name | 2-(3-Furanyl)-4-thiazolecarboxylic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=955400-59-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![tert-butyl N-({[1-(4-fluorophenyl)ethyl]carbamoyl}methyl)carbamate](/img/structure/B1443165.png)

![1-[2-(2-Fluorophenyl)-4-methyl-1,3-thiazol-5-yl]ethan-1-ol](/img/structure/B1443167.png)

![Tert-butyl 3,9-diazabicyclo[4.2.1]nonane-9-carboxylate](/img/structure/B1443183.png)